![molecular formula C9H6F3NO3 B12868925 (4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)methanol](/img/structure/B12868925.png)
(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)methanol is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring The trifluoromethoxy group attached to the benzene ring enhances the compound’s chemical stability and biological activity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)methanol typically involves the reaction of 4-(trifluoromethoxy)aniline with appropriate reagents to form the benzoxazole ring. One common method includes the cyclization of 4-(trifluoromethoxy)aniline with formic acid and acetic anhydride under reflux conditions. The resulting intermediate is then reduced to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the development of advanced materials with specific chemical and physical properties.
作用机制
The mechanism of action of (4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)methanol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetic acid
- 2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole
- N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides
Uniqueness
(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)methanol is unique due to the presence of the trifluoromethoxy group, which imparts enhanced chemical stability and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further adds to its versatility and utility in scientific research.
属性
分子式 |
C9H6F3NO3 |
|---|---|
分子量 |
233.14 g/mol |
IUPAC 名称 |
[4-(trifluoromethoxy)-1,3-benzoxazol-2-yl]methanol |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)16-6-3-1-2-5-8(6)13-7(4-14)15-5/h1-3,14H,4H2 |
InChI 键 |
PFYWWRIKGZRSIG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)N=C(O2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868842.png)

![6-Oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carbonyl chloride](/img/structure/B12868849.png)
![2-Bromobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868861.png)
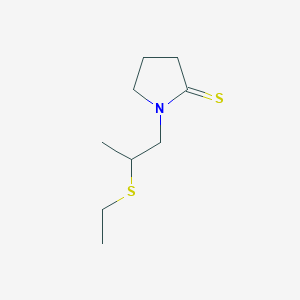
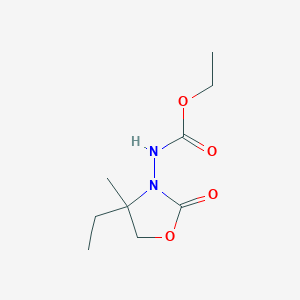

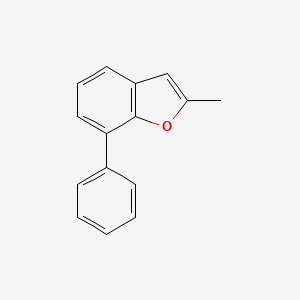
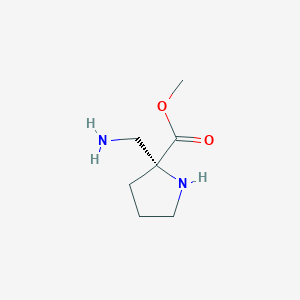
![7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B12868893.png)
![(1R)-1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine](/img/structure/B12868902.png)
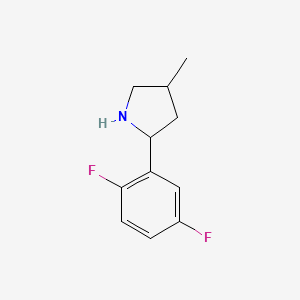
![5-[2-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12868909.png)
![3-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12868915.png)
